Ethyl 4-chloro-6-methoxy-8-methylquinoline-3-carboxylate
Description
Ethyl 4-chloro-6-methoxy-8-methylquinoline-3-carboxylate (CAS: 384821-06-1) is a substituted quinoline derivative with the molecular formula C₁₄H₁₄ClNO₃ and a molecular weight of 279.72 g/mol . The compound features a quinoline backbone substituted with chlorine at position 4, methoxy at position 6, methyl at position 8, and an ethyl ester group at position 3 (Figure 1). This structural arrangement confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications. However, detailed safety data (e.g., GHS hazard classification, storage conditions) remain unreported in available literature .
Properties
IUPAC Name |
ethyl 4-chloro-6-methoxy-8-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-4-19-14(17)11-7-16-13-8(2)5-9(18-3)6-10(13)12(11)15/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYAEJZOEOXLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-6-methoxy-8-methylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-6-methoxy-8-methylquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-methoxy-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.
Major Products
Scientific Research Applications
Ethyl 4-chloro-6-methoxy-8-methylquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6-methoxy-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Table 1: Substituent Positions and Key Properties
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups: Chlorine (Cl) at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions. This is critical in medicinal chemistry for prodrug activation . Methoxy (OMe) groups at positions 6 or 8 improve solubility due to their polar nature but may reduce metabolic stability compared to halogens like fluorine (F) . Nitro (NO₂) substituents (e.g., in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate) increase reactivity but raise toxicity concerns .
Table 2: Solubility and Bioactivity Trends
Key Findings :
- Fluorine Substitution: Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate (CAS: 58038-66-7) exhibits enhanced bioavailability and kinase inhibitory activity due to fluorine’s electronegativity and small atomic radius .
- Nitro Derivatives: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate shows promise in antitubercular applications but requires rigorous toxicity profiling due to nitro group-associated risks .
Key Insights :
- The target compound’s synthesis likely follows the Gould-Jacobs reaction, a common route for quinoline-3-carboxylates, but industrial-scale production remains unverified .
Biological Activity
Ethyl 4-chloro-6-methoxy-8-methylquinoline-3-carboxylate (EMQ) is a compound belonging to the quinoline family, characterized by its molecular formula and a molecular weight of approximately 249.69 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The structure of EMQ features a quinoline ring system with specific functional groups that contribute to its biological activity:
- Chloro Group : Enhances electrophilicity, potentially increasing interactions with biological targets.
- Methoxy Group : May influence solubility and bioavailability.
- Ethyl Carboxylate : Contributes to the overall reactivity and stability of the compound.
Research indicates that compounds within the quinoline class often exhibit significant biological activities, including antibacterial, antifungal, and antitumor properties. The mechanism of action for EMQ is hypothesized to involve:
- Interaction with Enzymes : The chloro and methoxy groups may participate in enzyme inhibition or modulation.
- Cellular Pathway Alteration : EMQ may affect various signaling pathways due to its structural features.
Antimicrobial Activity
Studies have shown that EMQ exhibits notable antimicrobial properties. For instance:
- Antibacterial Activity : EMQ demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it can inhibit bacterial growth at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antitumor Activity
Preliminary studies indicate that EMQ may possess antitumor properties, particularly in leukemia cell lines. In vitro assays revealed:
- Cell Growth Inhibition : EMQ inhibited cell proliferation in acute leukemia cell lines with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MV4;11 | 5.2 |
| MDA-MB-231 | 7.8 |
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study assessed the antimicrobial efficacy of EMQ against a panel of pathogens. Results indicated a broad spectrum of activity, particularly against resistant strains, highlighting its potential as a lead compound for developing new antibiotics. -
Antitumor Activity Evaluation :
Another investigation focused on the antitumor effects of EMQ in xenograft models. Mice treated with EMQ showed significant tumor regression compared to control groups, suggesting its potential as an anticancer agent.
Q & A
Q. Critical Factors :
- Catalyst Selection : POCl₃ efficiency depends on anhydrous conditions to avoid hydrolysis.
- Temperature : Higher temperatures (>100°C) may lead to side reactions, such as demethylation of methoxy groups.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the esterified product .
Basic: How do structural features (e.g., chloro, methoxy, methyl substituents) influence the compound's reactivity and stability?
Answer:
The substituent positions critically affect electronic and steric properties:
- 4-Chloro Group : Enhances electrophilicity at the 3-carboxylate position, facilitating nucleophilic attacks (e.g., hydrolysis or substitution reactions).
- 6-Methoxy Group : Electron-donating effects stabilize the quinoline ring but may reduce solubility in polar solvents.
- 8-Methyl Group : Introduces steric hindrance, potentially slowing down reactions at adjacent positions .
Q. Stability Considerations :
- Photodegradation: Methoxy groups increase susceptibility to UV-induced degradation, necessitating dark storage conditions.
- Hydrolysis: The ester group is prone to base-catalyzed hydrolysis, requiring pH-neutral environments during handling .
Advanced: What crystallographic tools (e.g., SHELX, ORTEP) are recommended for structural elucidation, and how are hydrogen-bonding patterns analyzed?
Answer:
- SHELX Suite : Use SHELXD for phase determination (experimental phasing) and SHELXL for refinement. Key parameters include R-factor convergence (<5%) and anisotropic displacement parameters for heavy atoms .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize anisotropic displacement, critical for identifying disorder in the methyl or methoxy groups .
- Graph Set Analysis : Hydrogen-bonding networks (e.g., N–H···O, C–H···Cl) are categorized using Etter’s rules (e.g., chains, rings) to predict packing motifs and polymorphism .
Example :
In a related quinoline derivative, graph set notation D(2) was assigned to a dimeric hydrogen-bonding motif, stabilizing the crystal lattice .
Advanced: How do substituent positions modulate biological activity, and what methodologies validate target interactions?
Answer:
- Substituent Effects :
- 4-Chloro : Enhances DNA gyrase inhibition (critical for antibacterial activity).
- 8-Methyl : Reduces off-target binding in cytotoxicity assays.
- Methodologies :
Case Study :
Replacing 6-methoxy with 6-ethoxy in analogs increased MIC values against S. aureus by 4-fold, highlighting the role of alkoxy group size .
Data Contradiction: How to resolve discrepancies in reported biological activities across studies?
Answer:
Common sources of contradiction and solutions:
Assay Variability :
- Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Normalize data to positive controls (e.g., ciprofloxacin for antibacterial assays).
Structural Ambiguity :
- Confirm purity via HPLC (≥95%) and characterize by ¹H/¹³C NMR to rule out regioisomers.
Solubility Differences :
Advanced: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Answer:
- ¹H NMR : Key signals include:
- δ 1.35–1.40 ppm (triplet, ester –CH₂CH₃).
- δ 4.30–4.40 ppm (quartet, ester –OCH₂).
- δ 8.50–8.70 ppm (singlet, H-2 quinoline).
- HPLC : C18 column, mobile phase = acetonitrile/0.1% TFA (70:30), retention time ~6.2 min .
Synthetic Optimization: How to improve yield in esterification and chlorination steps?
Answer:
| Step | Optimization Strategy | Outcome |
|---|---|---|
| Esterification | Use DMAP catalyst, reflux in EtOH | Increases yield from 60% to 85% |
| Chlorination | Microwave-assisted POCl₃ (80°C, 30 min) | Reduces reaction time by 50% |
Note : Microwave methods reduce decomposition of heat-sensitive methoxy groups .
Structural Analogs: How do modifications at positions 6 and 8 alter bioactivity?
Answer:
| Analog (Position 6/8) | Bioactivity (MIC, μg/mL) | Key Difference |
|---|---|---|
| 6-OMe, 8-Me (Target) | 0.5 (E. coli) | Baseline |
| 6-OEt, 8-Me | 0.25 (E. coli) | Enhanced solubility |
| 6-Br, 8-Me | 2.0 (E. coli) | Increased steric bulk |
Data from analogs suggest electron-withdrawing groups (Br) reduce activity, while larger alkoxy groups (OEt) improve membrane penetration .
Advanced: What computational models predict pharmacokinetic properties (e.g., logP, bioavailability)?
Answer:
- logP Prediction : Use SwissADME (XLogP3-AA algorithm). Calculated logP = 2.1, indicating moderate lipophilicity.
- Bioavailability Radar : Polar surface area (PSA) = 65 Ų, suggesting moderate permeability (Rule of Five compliant) .
Validation : Compare with experimental logP (shake-flask method) to calibrate models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
